L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester
Description
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester (hereafter referred to as Fmoc-Asp-4-OcHex) is a protected derivative of L-aspartic acid, a proteinogenic amino acid. The compound features two key modifications:
- N-Fmoc protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the α-amino group, a standard strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .
- 4-Cyclohexyl ester: The β-carboxyl group (position 4) is esterified with a cyclohexyl moiety, enhancing hydrophobicity and stability during synthesis .
This derivative is primarily used in peptide synthesis to incorporate aspartic acid residues while enabling selective deprotection of functional groups.
Properties
Molecular Formula |
C25H26NO6- |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(3S)-4-cyclohexyloxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
InChI |
InChI=1S/C25H27NO6/c27-23(28)14-22(24(29)32-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,27,28)/p-1/t22-/m0/s1 |
InChI Key |
MRFLBISPKPBCRU-QFIPXVFZSA-M |
Isomeric SMILES |
C1CCC(CC1)OC(=O)[C@H](CC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(CC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
A widely adopted approach uses N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) as a catalyst.
- Reagents :
- Fmoc-Asp-OH (1 equiv)
- Cyclohexanol (1.2–1.5 equiv)
- DCC/DIC (1.2 equiv)
- DMAP (0.1 equiv)
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
- Conditions : 0°C → room temperature, 12–24 hours
- Yield : 70–85%
Mechanism :
- DCC activates the β-carboxylic acid to form an O-acylisourea intermediate.
- Cyclohexanol nucleophilically attacks the activated carbonyl.
- Byproduct dicyclohexylurea (DCU) is removed via filtration.
Challenges :
Transesterification from tert-Butyl Esters
The tert-butyl ester of Fmoc-Asp(OtBu)-OH serves as a precursor, with FeCl₃-mediated cleavage followed by cyclohexanol esterification.
FeCl₃-Catalyzed tert-Butyl Ester Removal
- Reagents :
- Fmoc-Asp(OtBu)-OH (1 equiv)
- FeCl₃ (1.5 equiv)
- Cyclohexanol (3 equiv)
- Solvent : Dichloromethane
- Conditions : Room temperature, 1–2 hours
- Yield : 80–90%
Procedure :
- FeCl₃ cleaves the tert-butyl ester, generating a free β-carboxylic acid.
- In situ activation with BOP reagent or HATU facilitates esterification with cyclohexanol.
Advantages :
Copper Complex Intermediate Route
Patent CN103232370A outlines a copper-mediated method for ester synthesis, adaptable to cyclohexyl esters.
Key Steps:
- Copper-Aspartate Formation :
- L-Aspartic acid reacts with Cu(NO₃)₂ in aqueous NaOH to form Cu[Asp]ₓ.
- Esterification :
- Cu[Asp]ₓ reacts with cyclohexanol in dioxane, catalyzed by H₂SO₄.
- Fmoc Protection :
Conditions :
Limitations :
- Requires toxic copper salts and extensive purification.
Solid-Phase Synthesis on Rink Amide Resin
Fmoc-Asp-OCHex is synthesized directly on resin for peptide chain assembly.
Protocol:
- Resin Loading :
- Rink amide resin (0.7 mmol/g) swelled in DCM/DMF.
- Fmoc Deprotection :
- 20% piperidine in DMF (2 × 10 minutes).
- Coupling :
Yield : >95% for on-resin incorporation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Racemization Risk | Scalability |
|---|---|---|---|---|
| Carbodiimide Coupling | 70–85 | 90–95 | Moderate | High |
| Transesterification | 80–90 | 95–98 | Low | Moderate |
| Copper Complex Route | 65–75 | 85–90 | High | Low |
| Solid-Phase Synthesis | >95 | >98 | Negligible | High |
Key Findings :
- Solid-phase synthesis offers superior purity and avoids racemization but requires specialized resin.
- Transesterification balances yield and practicality for solution-phase synthesis.
Optimization Strategies
Suppressing Aspartimide Formation
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Ester Hydrolysis: Conversion of the ester group back to the carboxylic acid using acidic or basic conditions.
Amide Formation: Reaction with amines to form amides, often facilitated by coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Amide Formation: DCC or EDC in the presence of a base like DIPEA.
Major Products Formed
Deprotection: L-Aspartic acid, 4-cyclohexyl ester.
Ester Hydrolysis: L-Aspartic acid.
Amide Formation: L-Aspartic acid derivatives with amide bonds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C25H28N2O6
- Molecular Weight : 440.5 g/mol
- IUPAC Name : (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-cyclohexylbutanoic acid
The structure of Fmoc-Asp(4-cyclohexyl) features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for protecting the amino group during peptide synthesis. The cyclohexyl group contributes to the hydrophobicity of the compound, influencing its interactions in biological systems.
Peptide Synthesis
Fmoc-Asp(4-cyclohexyl) is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This method is favored for its efficiency and ability to produce high-purity peptides.
Drug Development
The unique properties of Fmoc-Asp(4-cyclohexyl) make it a valuable candidate in drug development. Research has indicated that modifications of aspartic acid derivatives can enhance the bioavailability and efficacy of peptide-based drugs. The cyclohexyl moiety may improve the pharmacokinetic profile by increasing lipophilicity.
Structural Biology
In structural biology, Fmoc-Asp(4-cyclohexyl) can be incorporated into peptides to study protein interactions and conformational changes. The crystal structure analysis of related compounds has provided insights into the molecular interactions that govern protein folding and stability.
Crystal Structure Analysis
A study published in the Journal of Molecular Structure examined the crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-L-aspartic acid derivatives, revealing two intermolecular hydrogen bonds that contribute to a two-dimensional sheet structure . This structural insight aids in understanding how modifications to aspartic acid can influence molecular interactions.
Peptide Therapeutics
Research has demonstrated that peptides synthesized using Fmoc-Asp(4-cyclohexyl) exhibit enhanced activity against specific biological targets, such as enzymes involved in metabolic pathways . These findings suggest potential therapeutic applications in treating metabolic disorders.
Mechanism of Action
The primary mechanism of action for L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides. The cyclohexyl ester group can be hydrolyzed under specific conditions to yield the free carboxylic acid, which can then participate in further reactions.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Fmoc-Asp-4-OcHex with analogous Fmoc-protected aspartic acid esters:
*Note: Molecular weight estimated based on similar structures (e.g., C₂₃H₂₃NO₆ for cyclohexyl ester ).
Solubility and Stability
- Fmoc-Asp-4-OcHex: The cyclohexyl group reduces aqueous solubility but improves stability in organic solvents (e.g., DCM, DMF). No direct solubility data are available, but analogous esters (e.g., tert-butyl) show DMSO solubility >100 mg/mL .
- Fmoc-Asp-4-OtBu : Soluble in DMSO (281.42 mM) and stable at -20°C for years .
- Fmoc-Asp-4-OAll : Allyl esters offer mild deprotection but require inert storage conditions to prevent oxidation .
Crystallographic and Conformational Insights
- Fmoc-Asp-4-OtBu : X-ray studies reveal a 2D hydrogen-bonded network parallel to the ab plane, with average C–C bond lengths of 0.005 Å and R-factor 0.059 . This contrasts with L-aspartic acid’s typical planar conformation, highlighting ester-induced conformational flexibility .
- Fmoc-Asp-4-OcHex : Expected to exhibit similar hydrogen bonding but with altered packing due to the cyclohexyl group’s bulk.
Research Findings and Trends
Ester Group Impact on Reactivity
Bulkier esters (e.g., cyclohexyl, 2-phenylisopropyl) slow coupling rates in SPPS due to steric hindrance but improve regioselectivity. For example, tert-butyl esters balance reactivity and stability, making them preferred for high-yield syntheses .
Emerging Derivatives
Recent work explores photo-labile esters (e.g., nitrobenzyl) and enzyme-cleavable groups (e.g., lipase-sensitive esters) for greener peptide synthesis .
Biological Activity
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester (Fmoc-Asp(Cy)-OH) is a derivative of the amino acid L-aspartic acid, which is crucial in various biological processes. This compound has garnered attention due to its potential applications in pharmaceuticals and biochemistry. This article delves into its biological activity, synthesis, and implications in health and disease, supported by data tables and case studies.
- Molecular Formula : C23H25NO6
- Molecular Weight : 409.43 g/mol
- CAS Number : 2298323-86-9
Synthesis and Characterization
Fmoc-Asp(Cy)-OH is synthesized through standard peptide coupling techniques, often involving the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This method allows for selective reactions without interfering with the carboxylic acid functionality of aspartic acid.
Neurotransmission and Metabolism
L-Aspartic acid plays a pivotal role in neurotransmission and metabolism. It is known to act as an excitatory neurotransmitter in the central nervous system, influencing synaptic plasticity and cognitive functions. Research indicates that alterations in aspartate levels can impact various neurological conditions, including schizophrenia and depression .
Cell Proliferation and Growth
Studies have shown that L-aspartic acid is essential for cell proliferation. It serves as a precursor for nucleotide synthesis, thus supporting DNA replication and cell division. In particular, Fmoc-Asp(Cy)-OH has been evaluated for its role in enhancing cell growth under specific conditions .
Case Studies
-
Aspartate in Neurological Disorders :
A study published in PMC highlighted the significance of aspartate metabolism in psychiatric disorders. The research indicated that dysregulation of aspartate levels could contribute to the pathogenesis of conditions such as bipolar disorder and major depressive disorder, suggesting therapeutic avenues targeting aspartate pathways . -
Inhibition of Protein-Protein Interactions :
In a pharmacological evaluation, compounds derived from Fmoc-Asp(Cy)-OH demonstrated significant efficacy in inhibiting protein-protein interactions critical for neuronal signaling pathways. Specifically, modifications at the R2 position of related compounds showed improved potency against the FGF14:Na v1.6 complex assembly, with IC50 values indicating strong inhibitory activity .
Data Tables
| Compound | IC50 Value (μM) | Maximal Effect (%) | Efficacy (%) |
|---|---|---|---|
| Fmoc-Asp(Cy)-OH | 22.4 | 93.3 | 90.7 |
| Control Compound | 33.4 | 85.0 | 80.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
